

# "Citronellyl formate" physical and chemical specifications

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## Compound of Interest

Compound Name: Citronellyl formate

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## Citronellyl Formate: A Technical Guide

An In-depth Review of Physical, Chemical, and Spectroscopic Specifications

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Citronellyl formate** ( $C_{11}H_{20}O_2$ ) is a monoterpene ester that is a significant component in the fragrance and flavor industries. It is valued for its characteristic fresh, floral, rosy, and fruity aroma.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **citronellyl formate**, intended to serve as a vital resource for professionals in research and development. This document details experimental methodologies for its synthesis and analysis, complete with tabulated data and visual diagrams to facilitate understanding and application.

### Chemical Identity and Physical Properties

**Citronellyl formate**, also known as 3,7-dimethyloct-6-enyl formate, is a colorless to pale yellow liquid.<sup>[3][4]</sup> It is found naturally in essential oils such as geranium and citronella, and is also produced synthetically for commercial use.<sup>[4][5]</sup>

### Table 1: General and Physical Properties of Citronellyl Formate

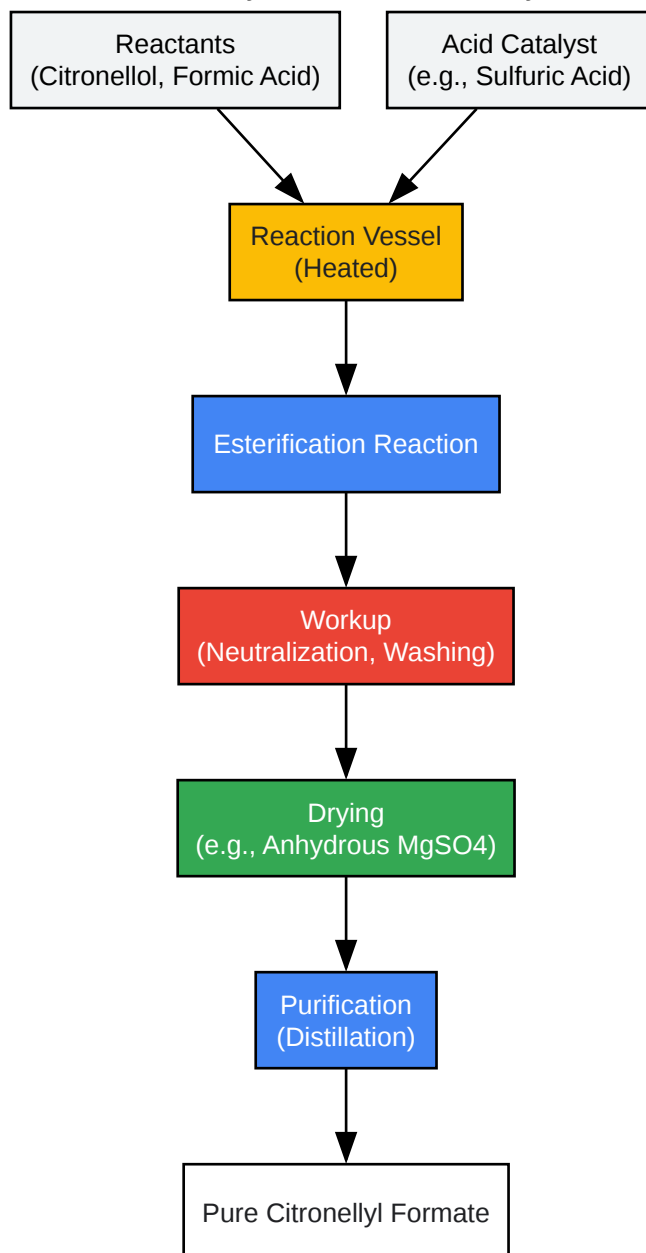
Property	Value	Reference(s)
Molecular Formula	C <sub>11</sub> H <sub>20</sub> O <sub>2</sub>	[4]
Molecular Weight	184.28 g/mol	[4]
CAS Number	105-85-1	[4]
Appearance	Colorless to pale yellow liquid	[3][4]
Odor	Fruity, Floral, Rose, Fresh, Green	[1][4]
Density	0.897 g/mL at 25 °C	[5]
Boiling Point	235 °C	[4][5]
Flash Point	92 °C (197.6 °F)	[4]
Refractive Index	1.443 - 1.449 at 20°C	[4]
Vapor Pressure	0.03495 mmHg at 23°C	[4]
Solubility	Soluble in alcohol and most oils.	[5][6]

## Chemical Synthesis: Esterification of Citronellol

**Citronellyl formate** is primarily synthesized through the direct acid-catalyzed esterification of citronellol with formic acid.[4][5] This reaction, a classic example of Fischer esterification, involves the reaction of an alcohol (citronellol) with a carboxylic acid (formic acid) in the presence of an acid catalyst.

## Logical Workflow for Synthesis and Purification

## Workflow for the Synthesis of Citronellyl Formate



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Caption: Synthesis and purification workflow for **Citronellyl Formate**.

## Experimental Protocol: Synthesis of Citronellyl Formate

While a detailed, publicly available, step-by-step protocol for the industrial synthesis of **citronellyl formate** is proprietary, a general laboratory procedure based on Fischer esterification principles is as follows:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citronellol and an excess of formic acid. The molar ratio of formic acid to citronellol is typically greater than 1:1 to drive the equilibrium towards the product.
- **Catalysis:** Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
- **Drying and Purification:** Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The crude **citronellyl formate** can then be purified by vacuum distillation to obtain the final product.

## Analytical and Spectroscopic Characterization

The purity and identity of **citronellyl formate** are typically confirmed using a combination of chromatographic and spectroscopic techniques.

### Table 2: Analytical and Spectroscopic Data

Parameter	Description	Reference(s)
Purity (GC)	Typically >95%	[7]
Log P	3.8	[4]
<sup>13</sup> C NMR	Spectral data available in public databases.	[2]
GC-MS	Mass spectral data available for identification.	[2]
FTIR	Infrared spectral data available, often run as a neat liquid.	[2]

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

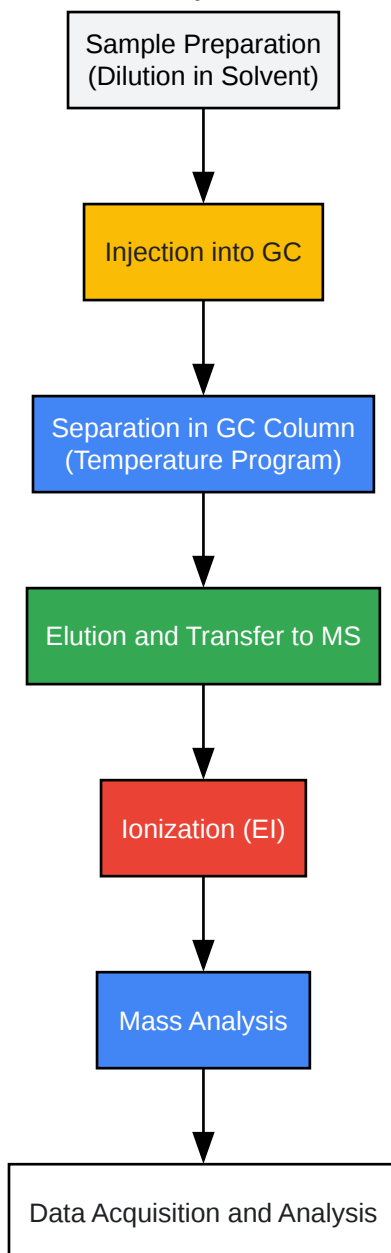
GC-MS is a primary technique for assessing the purity of **citronellyl formate** and identifying any impurities.

- Sample Preparation: Dilute a small amount of **citronellyl formate** in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation:
  - Gas Chromatograph: Equipped with a capillary column suitable for fragrance analysis (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5ms).
  - Oven Program: A temperature programming approach is typically used to ensure good separation of components with a wide range of boiling points. A generic program might start at a low temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280°C) at a rate of 5-10°C/min.[8][9]
  - Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.[10]
  - Injector: A split/splitless injector is typically used, with the temperature set high enough to ensure rapid vaporization of the sample (e.g., 250°C).

- Mass Spectrometer:
  - Ionization: Electron ionization (EI) at 70 eV is standard.
  - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to scan a mass range of approximately  $m/z$  40-400.
- Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of the **citronellyl formate** peak can be compared to library spectra for confirmation of its identity. The peak area can be used to determine its purity.

## Experimental Workflow for GC-MS Analysis

## GC-MS Analysis Workflow



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Caption: A typical workflow for the GC-MS analysis of **Citronellyl Formate**.

## Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the **citronellyl formate** molecule.

- **Sample Preparation:** As **citronellyl formate** is a liquid, the simplest method is to run the spectrum of the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[\[11\]](#)
- **Instrumentation:** An FTIR spectrometer is used to acquire the spectrum. A background spectrum of the clean salt plates is typically run first and automatically subtracted from the sample spectrum.
- **Data Analysis:** The resulting infrared spectrum will show absorption bands corresponding to the various vibrational modes of the molecule. Key expected peaks include:
  - A strong C=O stretching band for the ester functional group (typically around 1720-1740  $\text{cm}^{-1}$ ).
  - C-O stretching bands (around 1000-1300  $\text{cm}^{-1}$ ).
  - C-H stretching and bending vibrations for the alkyl and alkene parts of the molecule.

## Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

- **Sample Preparation:** Dissolve a small amount of the purified **citronellyl formate** in a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ). Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[\[12\]](#)
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
- **Data Analysis:** The chemical shifts, integration, and coupling patterns in the  $^1\text{H}$  NMR spectrum, along with the chemical shifts in the  $^{13}\text{C}$  NMR spectrum, can be used to confirm the structure of **citronellyl formate**.

## Safety and Handling



**Citronellyl formate** is a combustible liquid and should be handled with appropriate safety precautions.[5] It may cause skin and eye irritation.[2] It is recommended to handle it in a well-ventilated area and to wear personal protective equipment, including safety glasses and gloves. For detailed safety information, refer to the Safety Data Sheet (SDS).

## Applications

**Citronellyl formate** is widely used as a fragrance ingredient in perfumes, cosmetics, soaps, and detergents.[2] It is also used as a flavoring agent in the food industry.[5]

## Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical specifications of **citronellyl formate**. The detailed experimental methodologies for its synthesis and characterization are intended to be a valuable resource for researchers and professionals in related fields. The provided data, presented in clear and accessible formats, should aid in the effective and safe use of this important fragrance and flavor compound.

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